4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
An isomeric impurity of Celecoxib with selective inhibitory activity against human cyclooxygenase-2.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Brand Name:
Vulcanchem
CAS No.:
331943-04-5
VCID:
VC21114207
InChI:
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)23(22-15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
SMILES:
CC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N
Molecular Formula:
C17H14F3N3O2S
Molecular Weight:
381.4 g/mol
4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
CAS No.: 331943-04-5
Cat. No.: VC21114207
Molecular Formula: C17H14F3N3O2S
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | An isomeric impurity of Celecoxib with selective inhibitory activity against human cyclooxygenase-2. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. |
|---|---|
| CAS No. | 331943-04-5 |
| Molecular Formula | C17H14F3N3O2S |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | 4-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)23(22-15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25) |
| Standard InChI Key | LGIMTMFJBCXYRP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N |
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